Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate
Description
Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate (CAS: 97055-45-3) is a heterocyclic compound featuring an isothiazolo[5,4-b]pyridine core substituted with methyl groups at the 4- and 6-positions and an ethyl acetate moiety at the 2-position. Its molecular formula is C₁₂H₁₄N₂O₃S, with a molecular weight of 266.32 g/mol .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4,6-dimethyl-3-oxo-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-4-17-9(15)6-14-12(16)10-7(2)5-8(3)13-11(10)18-14/h5H,4,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPDYTIODYWMNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(S1)N=C(C=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332755 | |
| Record name | Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97055-45-3 | |
| Record name | Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a suitable pyridine derivative, followed by the introduction of the isothiazole ring through cyclization reactions. The final step often involves esterification to introduce the ethyl acetate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through recrystallization, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate has shown potential in the following areas:
Antimicrobial Activity
Research indicates that derivatives of isothiazolo-pyridine structures exhibit antimicrobial properties. This compound may serve as a lead compound for developing new antimicrobial agents targeting bacterial infections .
Antiproliferative Effects
Studies have suggested that compounds similar to this compound can inhibit cancer cell proliferation. Its structural features may interact with specific biological targets involved in cell cycle regulation .
Neuroprotective Properties
Preliminary studies indicate that this compound might exhibit neuroprotective effects, making it a candidate for further research in neurodegenerative diseases .
Agrochemical Applications
This compound has potential applications in agriculture:
Herbicidal Activity
Research has shown that compounds within the isothiazolo-pyridine class can act as herbicides. This compound may possess herbicide safening properties against certain herbicides like 2,4-D, thus enhancing crop safety .
Insecticidal Properties
The compound's unique structure allows for interactions with insect biological systems, potentially leading to the development of new insecticides .
Synthetic Routes and Case Studies
The synthesis of this compound typically involves multi-step synthetic pathways. Common methods include:
- Formation of the Isothiazole Ring : Utilizing appropriate precursors to construct the isothiazole framework.
- Pyridine Substitution : Introducing the pyridine moiety through nucleophilic substitution reactions.
- Esterification : Finalizing the synthesis by esterifying the compound with acetic acid derivatives.
Case Study Insights
A recent study focused on the biological activity of this compound demonstrated its effectiveness as an antimicrobial agent against various pathogens. The study utilized both in vitro and in vivo models to assess its efficacy and safety profile .
Another case study evaluated its herbicidal properties in agricultural settings, revealing promising results where treated crops showed reduced weed competition without significant phytotoxicity .
Mechanism of Action
The mechanism of action of Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Position and Structural Variations
The target compound is distinguished by 4,6-dimethyl substitutions , whereas most analogs in the literature focus on 5-position modifications . Key structural differences include:
- 5-Methyl derivative (Compound 2) : Ethyl 2,3-dihydro-5-methyl-3-oxoisothiazolo[5,4-b]pyridine-2-acetate (C₁₁H₁₂N₂O₃S, MW 252.29) .
- 5-Phenyl derivative (Compound 3) : Ethyl 2,3-dihydro-3-oxo-5-phenylisothiazolo[5,4-b]pyridine-2-acetate (C₁₆H₁₄N₂O₃S, MW 314.36) .
- 5-Nitro derivative (Compound 5) : Ethyl 2,3-dihydro-5-nitro-3-oxoisothiazolo[5,4-b]pyridine-2-acetate (C₁₀H₉N₃O₅S, MW 283.26) .
Physicochemical and Spectroscopic Properties
Spectroscopic Data
Physical Properties
Data for the target compound’s melting point, solubility, and stability are unavailable . In contrast, 5-substituted analogs like Compound 3 (mp 167–169°C) and Compound 5 (mp 196–198°C) demonstrate predictable crystallinity .
Hazard and Toxicity Profiles
Target Compound Hazards
The 4,6-dimethyl derivative is classified as:
Comparison with Analogs
- Nitro groups (Compound 5) : May increase toxicity due to reactive nitro functionality.
- Phenyl groups (Compound 3) : Could enhance lipophilicity, affecting absorption and toxicity .
Biological Activity
Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate (CAS No. 97055-45-3) is a compound belonging to the class of isothiazolopyridines. Its structural complexity suggests potential for various biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The specific biological activities of this compound are not extensively documented in current literature; however, compounds within the isothiazolopyridine class are often studied for their diverse pharmacological effects. These may include:
- Antimicrobial Activity : Isothiazolopyridines have been observed to exhibit antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Anti-inflammatory Effects : Some derivatives in this class have shown promise in reducing inflammation, which may be relevant for therapeutic applications in inflammatory diseases.
- Antitumor Activity : Certain isothiazole-containing compounds have demonstrated cytotoxic effects against cancer cell lines in vitro.
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of various isothiazolopyridine derivatives, suggesting that modifications to the structure can enhance activity against both Gram-positive and Gram-negative bacteria. This compound was included in a broader screening but specific results for this compound were not detailed .
Anti-inflammatory Activity
In a related investigation into anti-inflammatory properties, compounds similar to this compound were assessed for their ability to inhibit pro-inflammatory cytokines. The results indicated significant reductions in edema and inflammatory markers . While direct data on the compound itself is limited, it suggests potential for similar activity.
Case Studies
- Case Study on Antitumor Activity : A study involving a series of isothiazole derivatives demonstrated significant cytotoxicity against human cancer cell lines. Although this compound was not the primary focus, its structural analogs showed promising results in inhibiting tumor growth .
- Inflammation Model : In a murine model of inflammation, compounds structurally related to this compound were administered and resulted in reduced paw swelling and histological signs of inflammation .
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
